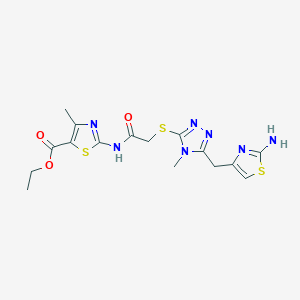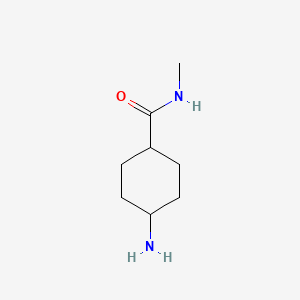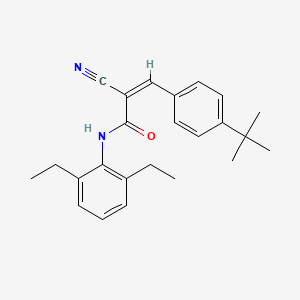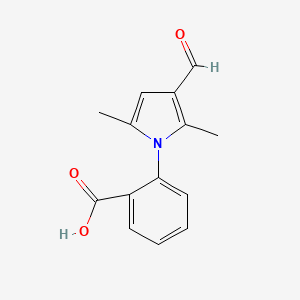![molecular formula C3H3N5S B2864315 2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione CAS No. 13728-26-2](/img/structure/B2864315.png)
2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .Chemical Reactions Analysis
Triazoles have been used in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. For example, some triazoles exhibit weak luminescent properties .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds with the 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole scaffold have shown promising results as antimicrobial agents . They exhibit a broad range of activity against various bacterial and fungal pathogens . The presence of the triazole and thiadiazine rings contributes to their effectiveness by interfering with the microbial cell wall synthesis or nucleic acid functions.
Antiparasitic Treatments
Research indicates that these compounds also possess antiparasitic properties . They can be designed to target specific parasitic enzymes or pathways that are essential for the parasite’s survival, offering a potential route for new antiparasitic drug development.
Antiproliferative Activity
The antiproliferative activity of these compounds makes them candidates for cancer research . They can inhibit the growth of cancer cells by inducing apoptosis or blocking cell cycle progression, which is crucial for developing new chemotherapeutic agents.
High Energy Materials (HEMs)
The energetic nature of these compounds allows them to be used in the development of high energy materials (HEMs) . They can store a significant amount of chemical energy, which can be released rapidly, making them suitable for applications in explosives, propellants, and pyrotechnics.
Organic Synthesis
In organic chemistry , these compounds serve as valuable intermediates for the synthesis of more complex molecules . Their reactive sites enable various chemical transformations, leading to the creation of diverse heterocyclic structures with potential pharmacological activities.
Material Science
The structural properties of these compounds contribute to material science . They can be incorporated into polymers or other materials to enhance their properties, such as thermal stability, mechanical strength, or electrical conductivity.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5S/c9-3-7-6-2-4-1-5-8(2)3/h1H,(H,7,9)(H,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPOJHJDOHHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=S)N2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

